1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperazine ring and a propenone group
Preparation Methods
The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through fluorination reactions involving pyrimidine derivatives.
Piperazine Derivatization: The fluoropyrimidine intermediate is then reacted with piperazine to form 5-fluoropyrimidin-2-yl-piperazine.
Propenone Addition: Finally, the piperazine derivative is coupled with a propenone moiety under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the propenone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity[][3].
Mechanism of Action
The mechanism of action of 1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, influencing biological outcomes .
Comparison with Similar Compounds
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with similar compounds, such as:
1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one: This compound shares a similar fluoropyrimidine-piperazine structure but differs in the alkyl chain length and functional groups.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: Another related compound with a piperazine ring, but with different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c1-2-10(17)15-3-5-16(6-4-15)11-13-7-9(12)8-14-11/h2,7-8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPDASOMTSOIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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